molecular formula C20H14F2N4OS B11287549 3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11287549
M. Wt: 396.4 g/mol
InChI Key: OLEFJIAGOIKOLN-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a chemical compound with the molecular formula C20H14F2N4OS It is characterized by the presence of fluorophenyl groups and a dihydropteridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorophenylmethyl group is introduced to the dihydropteridinone core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is unique due to its specific arrangement of fluorophenyl groups and the presence of both sulfanyl and dihydropteridinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H14F2N4OS

Molecular Weight

396.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C20H14F2N4OS/c21-15-5-1-13(2-6-15)11-26-19(27)17-18(24-10-9-23-17)25-20(26)28-12-14-3-7-16(22)8-4-14/h1-10H,11-12H2

InChI Key

OLEFJIAGOIKOLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)F)F

Origin of Product

United States

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